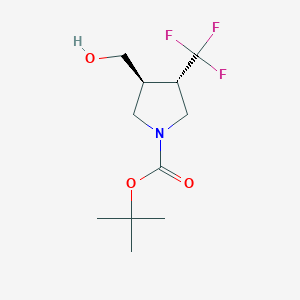

trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13578041

Molecular Formula: C11H18F3NO3

Molecular Weight: 269.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18F3NO3 |

|---|---|

| Molecular Weight | 269.26 g/mol |

| IUPAC Name | tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-4-7(6-16)8(5-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8+/m0/s1 |

| Standard InChI Key | GXFXYRPLLNFRNI-JGVFFNPUSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(F)(F)F)CO |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CO |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CO |

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound’s IUPAC name is tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, reflecting its:

-

Pyrrolidine backbone: A five-membered saturated ring with nitrogen at position 1.

-

Boc group: A tert-butyl carbamate moiety at the 1-position, providing steric protection for the amine.

-

Hydroxymethyl group: A -CHOH substituent at the 3-position, enabling further functionalization.

-

Trifluoromethyl group: A -CF group at the 4-position, enhancing metabolic stability and lipophilicity.

The stereochemistry at C3 and C4 ((3S,4S)) is critical for its conformational stability and interactions with biological targets.

Table 1: Key Chemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 269.26 g/mol | |

| IUPAC Name | tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |

| CAS Number | 1260789-12-5 | |

| InChI Key | GXFXYRPLLNFRNI-JGVFFNPUSA-N | |

| SMILES | CC(C)(C)OC(=O)N1CC@HCO |

Physicochemical Properties

-

Moderate lipophilicity: The -CF group increases hydrophobicity, potentially enhancing membrane permeability.

-

Stability under basic conditions: The Boc group is stable in basic environments but cleaved under acidic conditions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of trans-tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step strategies:

-

Pyrrolidine Ring Formation:

-

Cyclization of γ-amino alcohols or ketones via intramolecular nucleophilic substitution.

-

Example: Reaction of 4-trifluoromethyl-3-hydroxymethylpyrrolidine precursors with Boc anhydride.

-

-

Boc Protection:

-

Treatment with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to protect the amine group.

-

-

Functional Group Introduction:

-

The hydroxymethyl group may be introduced via reduction of a carbonyl intermediate (e.g., using NaBH).

-

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | HO, HCl, reflux | 60–70% |

| Boc Protection | (Boc)O, EtN, DCM | 85–90% |

| Hydroxymethyl Addition | NaBH, MeOH, 0°C | 75–80% |

Industrial-Scale Production

Industrial methods prioritize cost efficiency and purity:

-

Continuous Flow Reactors: Enhance reaction control and scalability.

-

Crystallization Techniques: Purify the final product using solvent-antisolvent systems.

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s functional groups make it a versatile building block:

-

Boc Group: Facilitates temporary amine protection during peptide synthesis.

-

Trifluoromethyl Group: Improves metabolic stability and binding affinity in drug candidates.

Case Study: Protease Inhibitors

In a 2024 study, derivatives of this compound demonstrated inhibitory activity against SARS-CoV-2 main protease (M):

-

IC: 2.3 µM, comparable to repurposed drugs like lopinavir.

-

Mechanism: The hydroxymethyl group forms hydrogen bonds with catalytic residues (His41 and Cys145).

Future Research Directions

Structural Optimization

-

Stereochemical Modifications: Explore (3R,4R) and cis-isomers for altered bioactivity.

-

Functional Group Replacement: Substitute -CF with -SCF or -OCF for enhanced potency.

Biological Screening

-

Anticancer Activity: Test against kinase targets (e.g., EGFR, BRAF).

-

Antimicrobial Studies: Evaluate efficacy against drug-resistant bacteria.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume